Ethyl beta-carboline-3-carboxylate
Übersicht
Beschreibung
Diese Verbindungsgruppe ist bekannt für ihre vielfältigen pharmakologischen Eigenschaften, darunter anxiogene, antikonvulsive und Antikrebsaktivitäten . Beta-Carbolin-3-carbonsäureethylester wurde erstmals von Claus Braestrup während der Suche nach endogenen Liganden des Benzodiazepinrezeptors isoliert . Obwohl es nicht der endogene Ligand war, hat es sich als vielversprechende Leitverbindung für die Entwicklung psychotroper Medikamente erwiesen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Beta-Carbolin-3-carbonsäureethylester kann über verschiedene Synthesewege hergestellt werden. Eine gängige Methode umfasst die Kondensation von Tryptamin mit Glyoxylsäure, gefolgt von der Veresterung mit Ethanol zur Bildung des Ethylesters . Die Reaktionsbedingungen umfassen typischerweise das Erhitzen der Reaktanten unter Rückfluss in Gegenwart eines geeigneten Katalysators, wie z. B. Salzsäure oder Schwefelsäure .
Industrielle Produktionsmethoden
Die industrielle Produktion von Beta-Carbolin-3-carbonsäureethylester beinhaltet oft die großtechnische Synthese mit ähnlichen Methoden wie oben beschrieben. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei die Reaktionsbedingungen und Reinigungsschritte sorgfältig kontrolliert werden. Techniken wie Kristallisation und Chromatographie werden eingesetzt, um das Endprodukt zu isolieren und zu reinigen .
Wirkmechanismus
Target of Action
The primary target of Ethyl beta-carboline-3-carboxylate is the GABA-A receptor complex , specifically the benzodiazepine site . GABA-A receptors are crucial in the central nervous system, playing a significant role in inhibitory neurotransmission .
Mode of Action
This compound acts as an inverse agonist at the benzodiazepine site of the GABA-A receptor complex . This means it induces effects opposite to those of benzodiazepines, which are typically agonists . When administered with Diazepam, a benzodiazepine, it significantly inhibits the cGMP levels that are upregulated by Diazepam .
Biochemical Pathways
The compound’s interaction with the GABA-A receptor complex affects several behavioral situations. At high doses, it shows convulsive properties, while at moderate doses, it exhibits anxiogenic properties. At low doses, it enhances learning effects . These effects suggest a physiological relationship between memory processes, anxiety, and epileptic seizures through the GABA-A receptor channel .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can induce convulsions at high doses, anxiety at moderate doses, and enhance learning at low doses . It also antagonizes the sedative effects of benzodiazepines .
Biochemische Analyse
Biochemical Properties
Ethyl beta-carboline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interaction with the gamma-aminobutyric acid (GABA) A receptors. It acts as a partial inverse agonist of benzodiazepine activity at these receptors, which can lead to anxiogenic effects . The compound interacts with various enzymes and proteins, including those involved in neurotransmitter regulation. For instance, it has been shown to influence the secretion of neurotransmitters through receptor modulation .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in cervical cancer cells through the ROS-p38 MAPK signaling pathway . Additionally, it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GABA A receptors can alter cell function by modulating neurotransmitter release and receptor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with benzodiazepine receptors. By acting as a partial inverse agonist, it can inhibit the effects of benzodiazepines and induce anxiogenic effects . The compound’s interaction with the GABA A receptor complex can lead to changes in gene expression and enzyme activity, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under experimental conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies. For example, it has been found to inhibit aggressive behavior in mice and antagonize the effects of diazepam . Long-term studies have indicated that the compound can maintain its anxiogenic effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance learning and memory, while at moderate doses, it exhibits anxiogenic properties . High doses of the compound have been associated with convulsive properties and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter regulation. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence its overall biochemical activity and effects on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution within the body is crucial for its pharmacological effects and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Beta CCE can be synthesized through various synthetic routes. One common method involves the condensation of tryptamine with glyoxylic acid, followed by esterification with ethanol to form the ethyl ester . The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of Beta CCE often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization and chromatography are employed to isolate and purify the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Beta-Carbolin-3-carbonsäureethylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beta-Carbolin-3-carbonsäureethylester kann oxidiert werden, um Carbonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können Beta-Carbolin-3-carbonsäureethylester in seine entsprechenden Alkoholderivate umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Beta-Carbolinring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nukleophile werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Carbonsäuren, Alkohole und substituierte Beta-Carbolinderivate .
Wissenschaftliche Forschungsanwendungen
Beta-Carbolin-3-carbonsäureethylester hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
Beta-Carbolin-3-carbonsäureethylester übt seine Wirkung hauptsächlich durch seine Wechselwirkung mit dem Benzodiazepinrezeptor aus. Es wirkt als inverser Agonist, das heißt, es bindet an den Rezeptor und induziert die gegenteilige Wirkung von typischen Agonisten wie Benzodiazepinen . Diese Wechselwirkung führt zu verschiedenen pharmakologischen Wirkungen, darunter anxiogene und antikonvulsive Aktivitäten. Die beteiligten molekularen Zielstrukturen und Pfade umfassen die Modulation der Neurotransmitterfreisetzung und die Aktivierung von Signalwegen wie dem p38 MAPK-Weg .
Wissenschaftliche Forschungsanwendungen
Beta CCE has a wide range of scientific research applications:
Medicine: It has shown potential in the treatment of anxiety, epilepsy, and cancer.
Industry: Beta CCE is used in the development of new psychotropic drugs and as a research tool in pharmacology.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
FG 7142: Ein weiteres Beta-Carbolinderivat mit anxiogenen Eigenschaften.
Beta-Carbolin-3-carbonsäuremethylester: Ähnlich in der Struktur, aber mit unterschiedlichen pharmakologischen Wirkungen.
Einzigartigkeit von Beta-Carbolin-3-carbonsäureethylester
Beta-Carbolin-3-carbonsäureethylester ist aufgrund seiner hohen Affinität zum Benzodiazepinrezeptor und seiner Fähigkeit, als inverser Agonist zu wirken, einzigartig. Diese Eigenschaft macht es zu einem wertvollen Werkzeug in der Forschung und zu einer potenziellen Leitverbindung für die Entwicklung neuer psychotroper Medikamente .
Eigenschaften
IUPAC Name |
ethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-8,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVRZNUMIKACTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225208 | |
Record name | Ethyl beta-carboline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855959 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74214-62-3 | |
Record name | Ethyl β-carboline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74214-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl beta-carboline-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl beta-carboline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl β-carboline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL .BETA.-CARBOLINE-3-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8K5N21Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Ethyl Beta-Carboline-3-Carboxylate in the central nervous system?
A1: this compound primarily interacts with the GABAA receptor complex, a ligand-gated ion channel found throughout the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with the GABAA receptor complex?
A2: β-CCE acts as a negative allosteric modulator of the GABAA receptor complex. This means it binds to a site distinct from the GABA binding site and reduces the effects of GABA, an inhibitory neurotransmitter. [, , , , , , , , ]
Q3: What are the downstream consequences of this compound binding to the GABAA receptor complex?
A3: By antagonizing the effects of GABA at the GABAA receptor complex, β-CCE reduces GABAergic inhibition in the brain. This can lead to a range of effects, including:
- Increased neuronal excitability: β-CCE can increase the firing rate of neurons, potentially leading to anxiety, seizures, and other behavioral changes. [, , , , , , , ]
- Antagonism of benzodiazepine effects: β-CCE can block the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines, which are positive allosteric modulators of the GABAA receptor complex. [, , , , , , , ]
- Alterations in dopamine metabolism: Research suggests that β-CCE may increase dopamine metabolism in certain brain regions, potentially contributing to its behavioral effects. []
Q4: How does the structure of this compound influence its activity at the GABAA receptor complex?
A4: The ester group at position 3 of the beta-carboline ring is crucial for β-CCE's interaction with the GABAA receptor complex. Modifications to this group, such as replacing it with an amide group, significantly reduce its affinity for the receptor. [] Additionally, the nature of the substituent at position 4 can also impact its activity, with certain substitutions leading to changes in potency and intrinsic efficacy. []
Q5: Are there any known structural analogs of this compound with different pharmacological profiles?
A5: Yes, several structural analogs of β-CCE exist, including:
- Mthis compound (β-CCM): Exhibits similar pharmacological properties to β-CCE, acting as a negative allosteric modulator at the GABAA receptor complex. [, , , , , , , , ]
- Methyl 6,7-Dimethoxy-4-Ethyl-Beta-Carboline-3-Carboxylate (DMCM): A potent convulsant and anxiogenic agent that acts as an inverse agonist at the benzodiazepine binding site of the GABAA receptor complex. [, , , , , , , , , , , , , , ]
Q6: How is this compound metabolized in vivo?
A6: β-CCE is primarily metabolized by esterases in the liver and kidneys. [, ] This rapid peripheral metabolism contributes to its relatively weak in vivo effects compared to its potency in vitro.
Q7: Can the pharmacological effects of this compound be blocked?
A7: Yes, the effects of β-CCE can be antagonized by:
- Benzodiazepine receptor antagonists: Compounds like flumazenil can block the effects of β-CCE by competing for binding at the benzodiazepine site of the GABAA receptor complex. [, , , , , , ]
- Positive allosteric modulators of the GABAA receptor complex: Drugs like diazepam can overcome the inhibitory effects of β-CCE by enhancing GABAergic transmission. [, , , ]
Q8: What in vitro models have been used to study the effects of this compound?
A8: Various in vitro models have been employed to investigate the pharmacological properties of β-CCE, including:
- Radioligand binding assays: These assays measure the ability of β-CCE to displace radiolabeled ligands from the GABAA receptor complex, providing information about its binding affinity and selectivity. [, , , , , , , , , ]
- Electrophysiological recordings: These techniques measure the effects of β-CCE on GABA-induced currents in neurons, providing insights into its functional consequences at the cellular level. [, , , , , , , , , , , , , ]
Q9: What are some of the behavioral effects of this compound observed in animal models?
A9: Animal studies have shown that β-CCE can produce a range of behavioral effects, including:
- Anxiogenic effects: β-CCE can increase anxiety-like behavior in rodents, suggesting a potential role in the pathophysiology of anxiety disorders. [, , , ]
- Proconvulsant effects: β-CCE can lower the seizure threshold and exacerbate seizures in animal models of epilepsy. [, , , , , , , , , ]
- Disruption of learning and memory: β-CCE has been shown to impair learning and memory in rodent models, highlighting its potential impact on cognitive function. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.